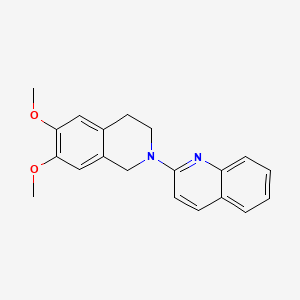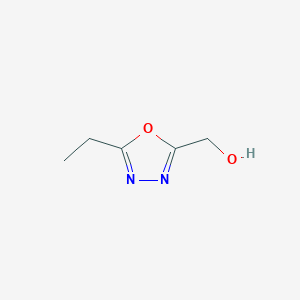![molecular formula C12H17N3O3S B7556461 N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7556461.png)
N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide, also known as MESI, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. It is a small molecule that has been synthesized using various methods and has shown promising results in various studies.
作用機序
The exact mechanism of action of N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the activity of MMPs, which are involved in the degradation of extracellular matrix proteins. Additionally, N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis.
実験室実験の利点と制限
One of the main advantages of using N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and reach its target site. Additionally, N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide has been shown to possess low toxicity, making it a suitable candidate for further development. However, one of the limitations of using N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the potential use of N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to determine the exact mechanism of action of N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide and to identify its molecular targets.
合成法
N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide can be synthesized using various methods, including the reaction of 2,3-dihydro-1H-indole-5-carboxylic acid with methanesulfonyl chloride and ethylenediamine. The reaction is carried out in the presence of a base, such as triethylamine, and the resulting product is purified using column chromatography.
科学的研究の応用
N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide has been extensively studied for its potential pharmacological applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
特性
IUPAC Name |
N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-19(17,18)15-7-6-14-12(16)10-2-3-11-9(8-10)4-5-13-11/h2-3,8,13,15H,4-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKFENDZBNZQNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCNC(=O)C1=CC2=C(C=C1)NCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline](/img/structure/B7556386.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline](/img/structure/B7556387.png)

![2-[1-(oxolan-2-yl)ethylamino]-N-phenylacetamide](/img/structure/B7556392.png)
![N-[(6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556399.png)
![N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556414.png)
![2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7556420.png)

![N-(1-ethylpyrazol-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B7556443.png)
![N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide](/img/structure/B7556448.png)
![2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide](/img/structure/B7556453.png)

![N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556469.png)